![molecular formula C9H11N3O B2422150 (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol CAS No. 297765-46-9](/img/structure/B2422150.png)
(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol
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Description
(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, also known as 2-azido-1-(4-methylphenyl)ethan-1-ol or 2-Azido-1-Methylphenylethanol, is an organic compound and a member of the phenylethanol family. It is a colorless, crystalline solid that is soluble in water and alcohols. This compound has a wide range of applications in the scientific and industrial fields and is used as a reagent, catalyst, and intermediate in various syntheses.
Scientific Research Applications
Organoelectrosynthesis
Research by Plzak and Wendt (1983) demonstrates the application of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in organoelectrosynthesis. They focused on the addition of anodically generated azide radicals to styrene, leading to various organic compounds containing the azido group. This work emphasizes the utility of azido compounds in electrochemical synthesis, highlighting their role in producing diverse organic products (Plzak & Wendt, 1983).
Solid-Phase Peptide Synthesis
Tornøe, Christensen, and Meldal (2002) explored the incorporation of azido groups, like those in (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, into peptides. Their study demonstrates a copper(I)-catalyzed cycloaddition of terminal alkynes to azides on a solid phase, which is critical for constructing diverse peptide structures. This method proves essential for peptide synthesis involving azido groups (Tornøe, Christensen, & Meldal, 2002).
NMR Spectral Analysis
Coxon, Cambridge, and Nam (2004) demonstrated the use of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol derivatives in nuclear magnetic resonance (NMR) spectral studies. They focused on identifying β-prochiral protons in chiral esters, providing valuable information for structural analysis in organic chemistry (Coxon, Cambridge, & Nam, 2004).
Cyclization Reactions
Meng, Ge, Yang, and Wang (2011) utilized azido-phenyl-ethanones similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in cyclization reactions. Their work highlights the potential of azido compounds in organic synthesis, particularly in forming aminobenzofuran derivatives under mild conditions (Meng, Ge, Yang, & Wang, 2011).
QSAR Analysis in Antioxidant Research
Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, and Rakhimova (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis of compounds similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol. Their focus on antioxidant activities in new derivatives highlights the potential of azido compounds in the development of antioxidants (Drapak et al., 2019).
Photoinduced Copper-Catalyzed Azide-Alkyne Cycloaddition
Arslan and Tasdelen (2016) explored the use of azide compounds in the creation of inorganic/organic hybrid thermosets through a photoinduced copper-catalyzed azide–alkyne cycloaddition. This technique is crucial for developing high-performance materials with diverse applications (Arslan & Tasdelen, 2016).
properties
IUPAC Name |
(1S)-2-azido-1-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZBTHFXINDRDG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol |
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